
Ethanol--oxotungsten (4/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol–oxotungsten (4/1) is a chemical compound that combines ethanol and oxotungsten in a specific stoichiometric ratio
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethanol–oxotungsten (4/1) typically involves the reaction of tungsten oxide with ethanol under controlled conditions. One common method is the sol-gel process, where tungsten oxide is dissolved in ethanol, followed by hydrolysis and condensation reactions to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of ethanol–oxotungsten (4/1).
Industrial Production Methods: In an industrial setting, the production of ethanol–oxotungsten (4/1) may involve large-scale sol-gel processes or other methods such as chemical vapor deposition (CVD) or hydrothermal synthesis. These methods allow for the production of the compound in larger quantities, suitable for commercial applications.
化学反応の分析
Types of Reactions: Ethanol–oxotungsten (4/1) can undergo various chemical reactions, including:
Oxidation: The ethanol component can be oxidized to form acetaldehyde or acetic acid.
Reduction: The tungsten component can be reduced to lower oxidation states.
Substitution: The hydroxyl group in ethanol can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products:
Oxidation: Acetaldehyde, acetic acid.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Various substituted ethanol derivatives.
科学的研究の応用
Ethanol–oxotungsten (4/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of advanced materials, coatings, and sensors.
作用機序
The mechanism of action of ethanol–oxotungsten (4/1) involves its interaction with various molecular targets and pathways:
Catalysis: The tungsten component acts as a catalyst, facilitating chemical reactions by lowering activation energy.
Antimicrobial Activity: The ethanol component disrupts microbial cell membranes, leading to cell death.
Drug Delivery: The compound can encapsulate drugs, allowing for controlled release and targeted delivery.
類似化合物との比較
Ethanol–oxotungsten (4/1) can be compared with other similar compounds, such as:
Ethanol–oxomolybdenum (4/1): Similar catalytic properties but different reactivity and stability.
Ethanol–oxovanadium (4/1): Different oxidation states and applications in redox reactions.
Ethanol–oxochromium (4/1): Known for its use in oxidation reactions but with different toxicity profiles.
Uniqueness: Ethanol–oxotungsten (4/1) is unique due to its specific combination of ethanol and tungsten, offering distinct catalytic and antimicrobial properties that are not found in other similar compounds.
特性
CAS番号 |
25578-33-0 |
|---|---|
分子式 |
C8H24O5W |
分子量 |
384.11 g/mol |
IUPAC名 |
ethanol;oxotungsten |
InChI |
InChI=1S/4C2H6O.O.W/c4*1-2-3;;/h4*3H,2H2,1H3;; |
InChIキー |
QOMJYSAOVLPLLG-UHFFFAOYSA-N |
正規SMILES |
CCO.CCO.CCO.CCO.O=[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
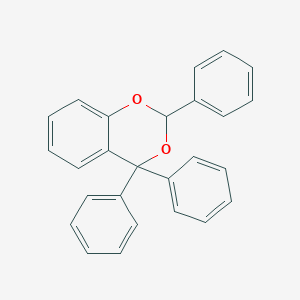
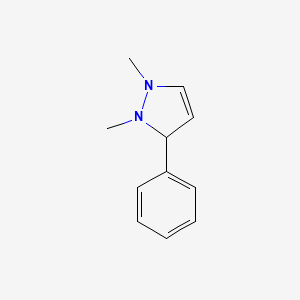
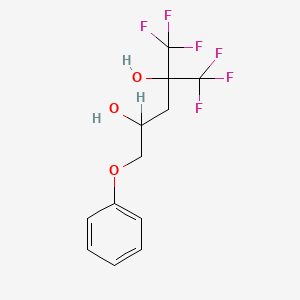

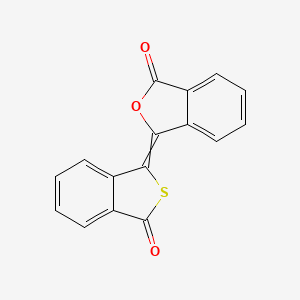
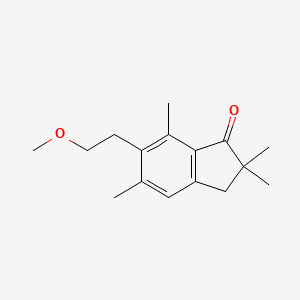
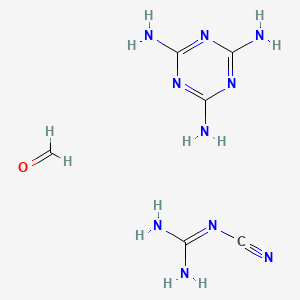
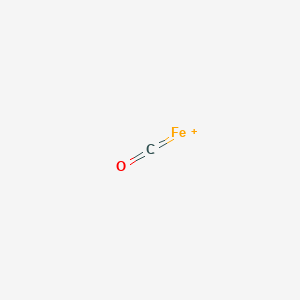
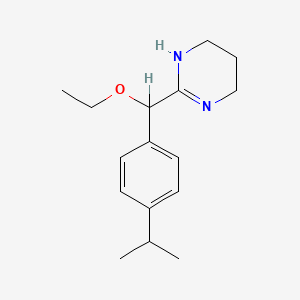
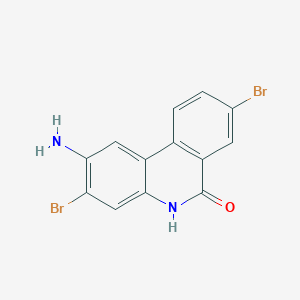
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)
